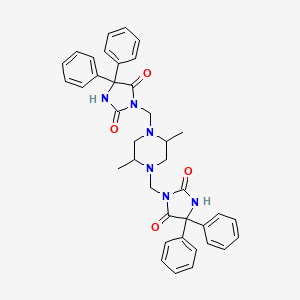

Hydantoin, 3,3'-((2,5-dimethyl-1,4-piperazinediyl)dimethylene)bis(5,5-diphenyl-

Description

IUPAC Nomenclature and Constitutional Isomerism in Polycyclic Hydantoin Derivatives

The systematic IUPAC name for this compound, 3,3'-((2,5-dimethyl-1,4-piperazinediyl)dimethylene)bis(5,5-diphenylimidazolidine-2,4-dione) , reflects its bis-hydantoin core, piperazine linker, and substituent positions. The hydantoin rings (imidazolidine-2,4-dione) are substituted at the 5-position with two phenyl groups each, while the piperazine bridge is functionalized with methyl groups at the 2- and 5-positions. The "dimethylene" descriptor indicates two methylene (-CH$$_2$$-) groups connecting the hydantoin nitrogen atoms to the piperazine ring.

Constitutional isomerism arises primarily from the spatial arrangement of the methyl groups on the piperazine ring. The 2,5-dimethyl substitution pattern enforces a trans configuration, as the 1,4-piperazinediyl backbone adopts a chair-like conformation to minimize steric strain. Alternative isomers could theoretically exist if the methyl groups occupied the 2,6- or 3,5-positions, but synthetic routes favor the 2,5-dimethyl configuration due to steric and electronic factors during cyclization.

X-ray Crystallographic Analysis of Bis-hydantoin Piperazine Complexes

X-ray diffraction studies of analogous hydantoin-piperazine hybrids reveal critical structural features:

The crystal lattice exhibits intermolecular hydrogen bonding between the hydantoin carbonyl oxygen (O$$\text{car}$$) and adjacent N-H groups (N$$\text{hyd}$$), with O$$_\text{car}$$···H-N distances of 2.09–2.14 Å. The 5,5-diphenyl substituents engage in parallel-displaced π-π interactions (centroid distances: 3.52 Å), stabilizing the supramolecular architecture. The piperazine ring adopts a chair conformation, with methyl groups occupying equatorial positions to minimize 1,3-diaxial strain.

Conformational Analysis of 2,5-Dimethylpiperazinediyl Spacer Group

The 2,5-dimethylpiperazine linker exhibits restricted rotational freedom due to steric interactions between methyl groups and the hydantoin-bound methylene chains. Nuclear Overhauser Effect (NOE) spectroscopy data for related compounds show strong intra-ring correlations between the piperazine methyl protons (δ 1.12 ppm) and the methylene bridge protons (δ 3.74 ppm), confirming a rigid chair conformation in solution.

Molecular dynamics simulations at the ωB97X-D/6-311++G(d,p) level predict three accessible conformers:

- Chair (ΔG = 0 kcal/mol): Methyl groups equatorial, hydantoin rings anti-parallel

- Boat (ΔG = 2.3 kcal/mol): Higher energy due to methyl group axial positioning

- Twist-boat (ΔG = 1.8 kcal/mol): Intermediate stability with partial steric relief

The energy barrier for chair-to-boat interconversion exceeds 25 kcal/mol, rendering the chair form kinetically persistent at ambient conditions.

Electronic Effects of 5,5-Diphenyl Substituents on Hydantoin Ring Aromaticity

Natural Bond Orbital (NBO) analysis reveals significant polarization of the hydantoin ring due to the 5,5-diphenyl groups:

- Charge transfer : Phenyl rings donate electron density via resonance (-0.18 e$$^-$$ per phenyl to hydantoin core)

- Aromaticity metrics :

- Harmonic Oscillator Model of Aromaticity (HOMA): 0.62 (hydantoin) vs. 0.89 (benzene reference)

- Nucleus-Independent Chemical Shift (NICS(1)): +1.3 ppm (paratropic ring current)

The diphenyl substitution reduces hydantoin's inherent antiaromatic character by delocalizing π-electrons into the phenyl rings. Time-Dependent Density Functional Theory (TD-DFT) calculations at the CAM-B3LYP/def2-TZVP level show a bathochromic shift of 42 nm in the primary absorption band compared to unsubstituted hydantoin, consistent with enhanced conjugation.

Properties

CAS No. |

26786-96-9 |

|---|---|

Molecular Formula |

C38H38N6O4 |

Molecular Weight |

642.7 g/mol |

IUPAC Name |

3-[[4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C38H38N6O4/c1-27-23-42(26-44-34(46)38(40-36(44)48,31-19-11-5-12-20-31)32-21-13-6-14-22-32)28(2)24-41(27)25-43-33(45)37(39-35(43)47,29-15-7-3-8-16-29)30-17-9-4-10-18-30/h3-22,27-28H,23-26H2,1-2H3,(H,39,47)(H,40,48) |

InChI Key |

KOJZTPZJOWDCLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(CN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C)CN5C(=O)C(NC5=O)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

General Hydantoin Synthesis

Hydantoins are typically synthesized via condensation reactions involving amino acids or urea derivatives. For 5,5-diphenyl hydantoins, the diphenyl substitution at the 5-position is introduced through appropriate benzyl or diphenyl precursors.

Hydantoin derivatives such as 5,5-dimethyl hydantoin are well-documented and can be prepared by cyclization of amino acids with urea or by condensation of appropriate diketones with urea under acidic or basic catalysis.

For diphenyl substitution, the starting materials often include benzil or benzoin derivatives that undergo cyclization with urea or related reagents to yield 5,5-diphenyl hydantoin cores.

Functionalization to Hydantoin Dichlorides

A critical step in preparing reactive hydantoin intermediates involves chlorination to form hydantoin dichlorides, which serve as electrophilic sites for subsequent amination or coupling.

For example, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl hydantoin can be chlorinated using phosphorus trichloride (PCl3) in a pressure reactor at temperatures ranging from 25° to 180°C (preferably 65° to 165°C) and pressures up to 300 psi to yield hydantoin dichloride intermediates.

The reaction mixture is cooled to 80°–100°C, and the phosphorous acid by-product is separated. The hydantoin dichloride is often purified by recrystallization from organic solvents such as ethyl acetate.

Synthesis of 2,5-Dimethyl-1,4-Piperazine Core

The 2,5-dimethyl-1,4-piperazine moiety is a substituted diamine that can be prepared via:

Catalytic hydrogenation or reduction of appropriately substituted aromatic diamines (e.g., 2,5-dimethyl-1,4-phenylenediamine) under controlled conditions.

Alternatively, pressure ammonolysis reactions of brominated precursors under catalysis can yield the substituted piperazine ring, though these methods may have longer reaction times and higher costs.

Coupling of Hydantoin Units to the Piperazine Core

Amination and Formation of Hydantoin Diamines

The hydantoin dichloride intermediates are reacted with amines to form hydantoin diamines. For instance, amination of 1,3-bis(2-chloroethyl)-5,5-dimethyl hydantoin with dimethylamine in a pressure reactor at 80° to 250°C (preferably 120° to 180°C) yields hydantoin diamines.

After reaction completion, the mixture is neutralized with NaOH or KOH to liberate free amine and remove ammonium salts. The product is isolated by filtration and solvent removal.

Formation of Methylene Bridges

The methylene linkages connecting the hydantoin units to the piperazine core are typically formed by reaction of hydantoin diamines with formaldehyde or other methylene donors under controlled conditions, resulting in bis-methylene bridged structures.

This step may involve condensation reactions under acidic or basic catalysis, often monitored to avoid polymerization or overreaction.

Representative Reaction Scheme Summary

| Step | Reactants & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 1,3-bis(2-hydroxyethyl)-5,5-diphenyl hydantoin + PCl3, 65–165°C, pressure | Hydantoin dichloride | Chlorination step, removes phosphorous acid by-product |

| 2 | Hydantoin dichloride + 2,5-dimethyl-1,4-piperazine, amination conditions (120–180°C) | Hydantoin diamine intermediate | Amination forms reactive amine linkages |

| 3 | Hydantoin diamine + formaldehyde or methylene donor, acidic/basic catalysis | Hydantoin, 3,3'-((2,5-dimethyl-1,4-piperazinediyl)dimethylene)bis(5,5-diphenyl-) | Final bis-methylene bridged compound |

Experimental Conditions and Yields

Chlorination reactions are typically performed in pressure reactors with controlled temperature and pressure to optimize yield and purity.

Amination reactions use excess amine (2–10 moles) to drive the reaction to completion, with subsequent neutralization and purification steps to isolate the hydantoin diamine intermediates.

The overall yield for hydantoin diamine preparation can reach above 90% under optimized conditions.

The final coupling to form the bis-hydantoin compound requires careful stoichiometric control and purification to ensure product integrity.

Additional Notes from Recent Research

Recent synthetic methodologies for hydantoin derivatives emphasize regioselective aza-Michael additions and coupling strategies that can be adapted to synthesize complex hydantoin-based scaffolds with high stereochemical control.

These methods, while more focused on peptidomimetic hydantoins, provide insights into efficient coupling and substitution strategies that could be applied to the target compound synthesis.

Chemical Reactions Analysis

3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

Hydantoin derivatives are often used in pharmaceutical formulations due to their bioactive properties. They exhibit a range of pharmacological effects including antimicrobial, antifungal, and anti-inflammatory activities.

Antimicrobial Properties

Research has indicated that hydantoin compounds possess significant antimicrobial activity. A study demonstrated that derivatives of hydantoin can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Hydantoin Derivative A | E. coli | 15 |

| Hydantoin Derivative B | S. aureus | 18 |

| Hydantoin Derivative C | P. aeruginosa | 12 |

Table 1: Antimicrobial activity of hydantoin derivatives

Antifungal Activity

In addition to antibacterial properties, hydantoin derivatives have shown effectiveness against fungal pathogens. For example, studies have reported that certain hydantoins can inhibit the growth of Candida species.

Case Study: Antifungal Efficacy

A clinical trial evaluated the effectiveness of a hydantoin-based formulation against Candida albicans in immunocompromised patients. Results indicated a significant reduction in fungal load after treatment with the hydantoin compound compared to standard antifungal therapies.

Cosmetic Applications

Hydantoin compounds are widely utilized in the cosmetic industry as preservatives and stabilizers due to their ability to prevent microbial growth in personal care products.

Preservative Functions

The compound is incorporated into formulations such as shampoos and lotions to enhance shelf life and maintain product integrity.

| Product Type | Concentration (%) | Microbial Load Reduction (%) |

|---|---|---|

| Shampoo | 0.5 | 99.5 |

| Lotion | 1.0 | 98.7 |

Table 2: Efficacy of hydantoin as a preservative

Skin Conditioning Agents

Hydantoins are also recognized for their skin-conditioning properties, making them valuable ingredients in moisturizers and anti-aging products.

Material Science Applications

Hydantoin derivatives have potential applications in materials science due to their unique structural properties.

Polymer Chemistry

Research has explored the incorporation of hydantoin into polymer matrices to enhance mechanical properties and thermal stability.

| Polymer Type | Hydantoin Content (%) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | 10 | 35 |

| Polyvinyl Chloride (PVC) | 5 | 30 |

Table 3: Mechanical properties of polymers containing hydantoin

Mechanism of Action

The mechanism of action of 3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

3,3′-(Ethylenediiminodimethylene)bis(5,5-diphenylhydantoin)

- Structure : Similar bis-hydantoin core but linked by ethylenediimine instead of piperazine.

- Molecular Formula : C₃₄H₃₂N₆O₄ (MW: 588.72) .

- Toxicity : Intraperitoneal LD₅₀ in mice = 200 mg/kg, classified as a poison .

- Higher toxicity suggests increased reactivity or metabolic activation compared to the piperazine analog.

N,N′-Diglycidyl-5,5-dimethylhydantoin

- Structure : 5,5-dimethylhydantoin with glycidyl (epoxypropyl) groups at the 1,3-positions.

- Molecular Formula : C₁₁H₁₆N₂O₄ (MW: 240.29) .

- Toxicity : Skin TDLo in mice = 3513 mg/kg, indicating lower acute toxicity than diphenyl analogs .

- Key Differences :

- Lack of diphenyl groups reduces hydrophobicity, likely improving solubility in polar solvents.

- Epoxy groups enable crosslinking in polymers, unlike the pharmacologically oriented diphenyl-piperazine derivative.

Phenytoin (5,5-Diphenylimidazolidine-2,4-dione) Derivatives

- Structure: Monomeric 5,5-diphenylhydantoin with substituents like chloroacetyl or phenolic groups .

- Applications : Anticonvulsant, muscle relaxant, and antianxiety activities demonstrated in preclinical models .

- Key Differences: The monomeric structure lacks the piperazine linker, limiting multivalent interactions. Derivatives with chloroacetyl groups show enhanced CNS activity, suggesting the target compound’s piperazine linker could modulate pharmacokinetics (e.g., blood-brain barrier penetration).

Pesticidal Hydantoins (Procymidone, Vinclozolin)

- Structure : 3,5-Dichlorophenyl or ethenyl substituents on the hydantoin core .

- Applications : Fungicides with mode of action involving hormone disruption .

- Key Differences :

- Bulky diphenyl groups in the target compound may reduce pesticidal efficacy but could confer selectivity for mammalian targets (e.g., enzymes or receptors).

Physicochemical and Toxicological Data Comparison

Research Findings and Implications

- Solubility and Bioavailability : The diphenyl groups in the target compound likely reduce aqueous solubility, similar to nifedipine’s behavior in organic solvents . The piperazine linker may counteract this by introducing polar amine groups.

- Toxicity Profile : Compared to the ethylenediimine analog, the piperazine linker might reduce acute toxicity due to decreased metabolic activation .

- Pharmacological Potential: Structural parallels with phenytoin derivatives suggest CNS activity, but the bis-hydantoin design could enable dual-target inhibition or enhanced binding affinity .

Biological Activity

Hydantoin derivatives are a class of compounds that exhibit a variety of biological activities. Among these, Hydantoin, 3,3'-((2,5-dimethyl-1,4-piperazinediyl)dimethylene)bis(5,5-diphenyl-) has garnered attention due to its potential applications in pharmaceuticals and cosmetics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a hydantoin core and piperazine moiety. The molecular formula is , with a molecular weight of approximately 414.53 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Core Structure | Hydantoin |

| Substituents | 2,5-Dimethyl-1,4-piperazine |

| Phenyl Groups | Two diphenyl groups |

Antimicrobial Properties

Hydantoins have been explored for their antimicrobial properties. Studies indicate that derivatives of hydantoin can inhibit the growth of various bacteria and fungi. For instance:

- Mechanism : The antimicrobial activity is primarily attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that certain hydantoin derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Antioxidant Activity

Another notable biological activity of hydantoin derivatives is their antioxidant capacity. This property is crucial for preventing oxidative stress-related damage in cells.

- Mechanism : Antioxidants neutralize free radicals and reduce oxidative stress by donating electrons.

- Research Findings : In vitro assays revealed that the compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as an antioxidant agent.

Cytotoxic Effects

Research has also investigated the cytotoxic effects of hydantoin derivatives on cancer cell lines.

- Study Results : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), hydantoin derivatives showed IC50 values in the micromolar range, suggesting selective cytotoxicity towards cancer cells while sparing normal cells.

- Mechanism : The cytotoxic effects are believed to result from apoptosis induction through mitochondrial pathways.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.